![molecular formula C8H13NS B1509557 (2-Isothiocyanatoethyl)cyclopentane CAS No. 24321-79-7](/img/structure/B1509557.png)
(2-Isothiocyanatoethyl)cyclopentane
Overview
Description
(2-Isothiocyanatoethyl)cyclopentane is a unique chemical compound with the empirical formula C8H13NS . It is a solid substance and its molecular weight is 155.26 .
Molecular Structure Analysis
The molecular structure of (2-Isothiocyanatoethyl)cyclopentane can be represented by the SMILES stringS=C=NCCC1CCCC1
. The InChI key for this compound is YHIOIHCWPRVEPE-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
(2-Isothiocyanatoethyl)cyclopentane is a solid substance . Its molecular weight is 155.26 .Scientific Research Applications
Pharmacology
Isothiocyanates exhibit anti-cancer , anti-inflammatory , and neuroprotective properties . They are valuable in pharmacology due to their role in promoting optimal health and reducing cancer risk .
Food Industry
These compounds act as indirect antioxidants and antimicrobials, garnering attention for their potential application in food preservation and enhancement .
Disease Detection and Treatment
Isothiocyanates can deliver both diagnostic and therapeutic functions, enabling the detection and treatment of diseases in a single procedure .
Synthetic Chemistry
They serve as valuable platforms for versatile transformations due to their significant chemical properties .
Environmental Pollution Control
Isothiocyanates play an efficient role in fighting against global pollution problems .
Health Benefits
Studies have shown that isothiocyanates have antidiabetic, anticancer, analgesic, cardioprotective effects, potential to treat neurological disorders, and regulation of thyroid gland function .
Safety and Hazards
Future Directions
While specific future directions for (2-Isothiocyanatoethyl)cyclopentane are not available, there is a general interest in the development of new building blocks for medicinal chemistry . For instance, 2,5-disubstituted bicyclo[2.1.1]hexanes have been identified as rigidified cis-, or trans-1,3-disubstituted cyclopentanes, common motifs in drugs . This suggests that there could be potential for further exploration of (2-Isothiocyanatoethyl)cyclopentane in similar contexts.
properties
IUPAC Name |
2-isothiocyanatoethylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c10-7-9-6-5-8-3-1-2-4-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIOIHCWPRVEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650875 | |
Record name | (2-Isothiocyanatoethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isothiocyanatoethyl)cyclopentane | |
CAS RN |
24321-79-7 | |
Record name | (2-Isothiocyanatoethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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